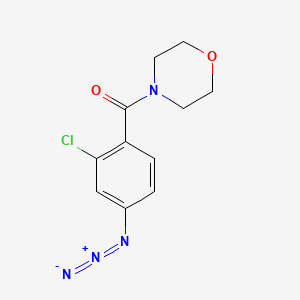
(2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride
Descripción general
Descripción
2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride (DMPH) is an organic compound that is used as a reagent in a variety of laboratory experiments and applications. DMPH is a colorless, water-soluble, crystalline solid with a melting point of about 65°C. It is an important compound in the field of organic chemistry and has been studied extensively for its uses in a variety of laboratory applications.
Aplicaciones Científicas De Investigación
Synthesis and Reaction Mechanisms
- Research led by Rádl et al. (2009) provides an efficient synthesis pathway for a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, highlighting a novel synthesis method for unstable compounds which could be related to (2,2-Dimethyl-5-phenylpentyl)(methyl)amine hydrochloride derivatives (Rádl, Stach, Černý, & Klecán, 2009).
- Another study by Bautista-Martínez, González, & Aguilar-martínez (2003) discusses the voltammetric behavior of quinones and their derivatives in acetonitrile, which may provide insights into the electrochemical properties of related compounds (Bautista-Martínez, González, & Aguilar-martínez, 2003).
Catalysis and Chemical Reactions
- A study on methylation of secondary amines using dimethyl carbonate under iron complex catalysis by Zheng, Darcel, & Sortais (2014) could potentially relate to the compound , showcasing a method for introducing methyl groups into amine derivatives (Zheng, Darcel, & Sortais, 2014).
- Research on the reactivity of chlorodeoxypseudoephedrine with various nucleophiles by Cruz, Padilla-Martínez, García-Báez, & Contreras (2007) provides a method for stereoselective synthesis, which could be applicable for structurally similar compounds (Cruz, Padilla-Martínez, García-Báez, & Contreras, 2007).
Chemical Modifications and Properties
- Dixon & Perham (1968) explored the reversible blocking of amino groups with citraconic anhydride, a method that could potentially be applied to the modification of amine compounds including this compound, to alter their properties or reactivity (Dixon & Perham, 1968).
Propiedades
IUPAC Name |
N,2,2-trimethyl-5-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-14(2,12-15-3)11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,15H,7,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOPRWEQFQGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)


![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)
![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)

![5-Methyl-5-azaspiro[3.4]octan-8-one](/img/structure/B1485023.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1485026.png)
